molecular formula C10H14F3NOSi B1324324 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline CAS No. 561304-47-0

3-Trifluoromethoxy-N-(trimethylsiliyl)aniline

Cat. No. B1324324
M. Wt: 249.3 g/mol
InChI Key: XUAXSJXKYFOXPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline has been reported in several studies. One method involves the synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol . Another method involves the metalation of the BOC-protected ortho and para isomer with tert-butyllithium, followed by carboxylation .


Molecular Structure Analysis

The molecular structure of 3-Trifluoromethoxy-N-(trimethylsiliyl)aniline consists of a trifluoromethoxy group (CF3O-) attached to an aniline (C6H4NH2) molecule. The nitrogen atom in the aniline group is further substituted with a trimethylsilyl group (Si(CH3)3).

Scientific Research Applications

The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . It’s known for its high electronegativity and increased stability and lipophilicity . Here are some general applications of compounds containing the trifluoromethoxy group:

  • Pharmaceutical Chemistry

    • The trifluoromethoxy group is found in many FDA-approved drugs . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
    • For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethoxy alkyl substituted pyridine .
  • Agrochemical Research

    • The trifluoromethoxy group is also found in pesticides . It’s often used because of its increased stability and lipophilicity .
    • For example, Indoxacarb, an insecticide, contains a trifluoromethoxy group .
  • Synthesis of Other Compounds

    • 3-Trifluoromethoxy aniline can be used as a starting material in the synthesis of other complex organic compounds . The specific compounds that can be synthesized would depend on the reaction conditions and the other reactants used .
  • Research Tool in Chemistry

    • The trifluoromethoxy group is often used in research to study the properties and reactivity of fluorinated compounds . For example, it can be used to study the effects of fluorination on the physical and chemical properties of organic compounds .
  • Development of New Pharmaceuticals

    • The trifluoromethoxy group is found in many FDA-approved drugs . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
    • For example, Alpelisib, a drug used to treat breast cancer, contains a trifluoromethoxy alkyl substituted pyridine .
  • Development of New Pesticides

    • The trifluoromethoxy group is also found in pesticides . It’s often used because of its increased stability and lipophilicity .
    • For example, Indoxacarb, an insecticide, contains a trifluoromethoxy group .
  • Chemical Synthesis

    • 3-Trifluoromethoxy aniline may be used in chemical synthesis . It can serve as a starting material in the synthesis of other complex organic compounds . The specific compounds that can be synthesized would depend on the reaction conditions and the other reactants used .
  • Bioactive Substituent

    • The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It’s often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
  • Fluorine-Containing Compounds

    • Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group, being a fluorinated substituent, can be used in the synthesis of these compounds .
  • Pesticides

    • Currently about 15% of the pesticides listed in the Pesticide Manual contain at least one fluorine atom . The trifluoromethoxy group can be used in the synthesis of these pesticides .
  • Voltage-Gated Sodium Channel (vgSCh) Modulator

    • The proinsecticide Indoxacarb, which acts as a voltage-gated sodium channel (vgSCh) modulator, contains a trifluoromethoxy group .
  • Insect Growth Regulant (IGR)

    • The insect growth regulant (IGR) Triflumuron contains a trifluoromethoxy group .

Safety And Hazards

3-Trifluoromethoxy-N-(trimethylsiliyl)aniline is considered hazardous. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-(trifluoromethoxy)-N-trimethylsilylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NOSi/c1-16(2,3)14-8-5-4-6-9(7-8)15-10(11,12)13/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAXSJXKYFOXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trimethyl-N-(3-(trifluoromethoxy)phenyl)silanamine

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